6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine
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Overview
Description
6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a 3-methylbutoxy group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, amines; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiazoles with different functional groups
Scientific Research Applications
6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of 6-(3-Methylbutoxy)-1,3-benzothiazol-2-amine.
6-Methoxy-1,3-benzothiazol-2-amine: A structurally similar compound with a methoxy group instead of a 3-methylbutoxy group.
6-(2-Methylpropoxy)-1,3-benzothiazol-2-amine: Another analog with a different alkoxy group.
Uniqueness
This compound is unique due to the presence of the 3-methylbutoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2OS |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
6-(3-methylbutoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C12H16N2OS/c1-8(2)5-6-15-9-3-4-10-11(7-9)16-12(13)14-10/h3-4,7-8H,5-6H2,1-2H3,(H2,13,14) |
InChI Key |
ZCIWEDNTYSOQRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
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